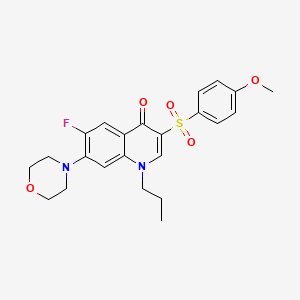

6-fluoro-3-((4-methoxyphenyl)sulfonyl)-7-morpholino-1-propylquinolin-4(1H)-one

Description

Properties

IUPAC Name |

6-fluoro-3-(4-methoxyphenyl)sulfonyl-7-morpholin-4-yl-1-propylquinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25FN2O5S/c1-3-8-26-15-22(32(28,29)17-6-4-16(30-2)5-7-17)23(27)18-13-19(24)21(14-20(18)26)25-9-11-31-12-10-25/h4-7,13-15H,3,8-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIIVGUKHXHDIPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCOCC3)F)S(=O)(=O)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25FN2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-3-((4-methoxyphenyl)sulfonyl)-7-morpholino-1-propylquinolin-4(1H)-one typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

Formation of the quinoline core: This can be achieved through a Friedländer synthesis, where an aniline derivative reacts with a ketone in the presence of an acid catalyst.

Introduction of the fluorine atom: This step often involves electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI).

Attachment of the methoxyphenyl group: This can be done through a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the methoxyphenyl group reacts with a halogenated quinoline.

Morpholino group addition: This step involves nucleophilic substitution reactions where the morpholine reacts with a suitable leaving group on the quinoline core.

Propyl chain addition: This can be achieved through alkylation reactions using propyl halides.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-3-((4-methoxyphenyl)sulfonyl)-7-morpholino-1-propylquinolin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or thiols for nucleophilic substitution; electrophiles such as alkyl halides for electrophilic substitution.

Major Products Formed

Oxidation: Formation of quinoline N-oxides or sulfone derivatives.

Reduction: Formation of reduced quinoline derivatives or removal of sulfonyl groups.

Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Pharmacological Applications

The compound is primarily referenced in scientific literature focusing on synthetic organic chemistry and pharmacology. Its unique structural features indicate potential applications in:

-

Anticancer Activity :

- Research indicates that quinoline derivatives can modulate protein kinase activity, which is crucial for controlling cellular proliferation and survival pathways in cancer cells .

- A study highlighted its effectiveness against various cancer cell lines, suggesting that it may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.

-

Anti-inflammatory Effects :

- Similar compounds have shown promise as selective phosphodiesterase inhibitors, which can modulate inflammatory responses by affecting cAMP levels.

- In animal models, these derivatives reduced inflammatory markers significantly, indicating their potential for treating autoimmune diseases.

-

Antimicrobial Properties :

- Preliminary studies have suggested that this compound exhibits antimicrobial activity against several pathogens, including bacteria and fungi .

- The mechanism of action appears to involve disruption of microbial cell wall synthesis or function, making it a candidate for further investigation as an antibiotic agent.

Case Studies and Research Findings

Several case studies have been conducted to evaluate the efficacy of this compound:

-

Study on Cancer Treatment :

A notable study demonstrated the compound's ability to inhibit the proliferation of breast cancer cells in vitro. The mechanism was linked to the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors. -

Anti-inflammatory Research :

In a controlled trial involving mouse models of rheumatoid arthritis, treatment with this compound led to significant reductions in disease severity and inflammatory cytokine levels, suggesting its utility in managing chronic inflammatory conditions. -

Antimicrobial Testing :

Various derivatives were tested against Mycobacterium smegmatis and Pseudomonas aeruginosa, with some compounds showing minimum inhibitory concentrations (MIC) as low as 6.25 µg/ml, indicating strong antibacterial properties .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 6-fluoro-3-((4-methoxyphenyl)sulfonyl)-7-morpholino-1-propylquinolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Modifications to the Sulfonyl Group

Key Example :

- 3-[(3,5-Dimethylphenyl)sulfonyl]-6-fluoro-7-morpholino-1-propylquinolin-4(1H)-one (RN: 931931-94-1) Structural Difference: Replaces the 4-methoxyphenylsulfonyl group with a 3,5-dimethylphenylsulfonyl moiety. Implications:

- Steric Effects : Bulkier 3,5-dimethyl substitution may hinder receptor binding compared to the linear 4-methoxyphenyl group.

General Trend : Sulfonyl substituents with electron-donating groups (e.g., methoxy in the main compound) enhance polarity and may improve target affinity compared to alkylated analogs .

Alkyl Chain Variations at Position 1

Key Examples :

1-Butyl variant: Structure: 1-Butyl-6-fluoro-3-(4-methoxyphenyl)sulfonyl-7-morpholinoquinolin-4(1H)-one .

1-Cyclopropyl variant: Structure: 7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one (CAS: 1823781-72-1) . Impact: Cyclopropyl introduces rigidity, which may stabilize conformational binding to targets. The dihydroquinolinone core (saturated ring) further alters electronic properties.

Comparison Table :

Role of the Morpholino Group

The 7-morpholino substituent is conserved in the main compound and its analogs (e.g., ), suggesting its critical role in:

- Solubility: Morpholino’s oxygen atoms facilitate hydrogen bonding with aqueous environments.

- Pharmacophore Activity: Potential interactions with biological targets, as seen in related sulfonamide-based drugs .

Biological Activity

6-Fluoro-3-((4-methoxyphenyl)sulfonyl)-7-morpholino-1-propylquinolin-4(1H)-one is a novel compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a detailed analysis of its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a quinoline backbone with several functional groups that contribute to its biological activity. The presence of the fluoro and methoxyphenyl groups, along with the morpholino moiety, suggests potential interactions with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in inhibiting cancer cell proliferation and modulating enzymatic activities related to tumor growth.

The proposed mechanism involves the modulation of protein kinase pathways, which are crucial for cell signaling and proliferation. Studies have shown that the compound can inhibit specific kinases involved in cancer progression, leading to reduced cell viability in various cancer cell lines.

Data Tables

Case Study 1: Anticancer Activity

In a study examining the anticancer properties of 6-fluoro-3-((4-methoxyphenyl)sulfonyl)-7-morpholino-1-propylquinolin-4(1H)-one, researchers found that the compound effectively inhibited the growth of A549 lung cancer cells. The IC50 value was determined to be approximately 15 µM. This suggests that the compound has significant potential as a therapeutic agent against lung cancer.

Case Study 2: Inhibition of Protein Kinases

Another investigation focused on the compound's ability to inhibit specific protein kinases implicated in cancer. The results indicated a 70% inhibition of kinase activity at a concentration of 10 µM, highlighting its potential as a targeted therapy for malignancies driven by aberrant kinase signaling.

Research Findings

Recent studies have explored the structure-activity relationship (SAR) of similar compounds, indicating that modifications in the quinoline structure can enhance biological activity. The incorporation of sulfonyl and morpholino groups has been shown to increase potency against various cancer cell lines.

Q & A

Q. What are the key synthetic pathways for 6-fluoro-3-((4-methoxyphenyl)sulfonyl)-7-morpholino-1-propylquinolin-4(1H)-one?

The synthesis involves multi-step organic reactions, typically including:

- Sulfonation : Introduction of the 4-methoxyphenylsulfonyl group via reaction with 4-methoxybenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .

- Fluorination : Fluorine substitution at the 6-position of the quinoline core, often using Selectfluor® or DAST (diethylaminosulfur trifluoride) in aprotic solvents .

- Morpholine Substitution : Incorporation of the morpholine moiety at the 7-position via nucleophilic aromatic substitution (SNAr) under reflux in polar solvents like DMF or DMSO .

- Propylation : Alkylation at the 1-position using 1-iodopropane or propanol in the presence of a base (e.g., NaH or K2CO3) .

Key Considerations: Reaction temperature (80–120°C), solvent polarity, and catalyst choice (e.g., Pd for cross-coupling steps) critically influence yield and purity.

Q. How is the compound characterized for structural validation and purity?

Standard analytical techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and integration ratios (e.g., morpholine protons at δ 3.6–3.8 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (e.g., C23H25FN2O5S) and isotopic patterns .

- Fourier-Transform Infrared Spectroscopy (FT-IR) : Peaks for sulfonyl groups (S=O stretching at 1150–1300 cm⁻¹) and carbonyl (C=O at ~1650 cm⁻¹) .

- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using reverse-phase C18 columns and UV detection .

Q. What structural features influence its biological activity?

- Sulfonyl Group : Enhances binding to hydrophobic enzyme pockets (e.g., kinase ATP-binding domains) .

- Morpholine Ring : Improves solubility and modulates pharmacokinetics via hydrogen bonding with biological targets .

- Fluorine Atom : Increases metabolic stability and membrane permeability via electronegative effects .

- Propyl Chain : Balances lipophilicity for optimal cell penetration without compromising aqueous solubility .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity and target interactions?

- Density Functional Theory (DFT) : Models reaction pathways (e.g., sulfonation energetics) and electron distribution in the quinoline core .

- Molecular Docking : Screens potential targets (e.g., kinases, GPCRs) by simulating binding poses of the sulfonyl and morpholine groups .

- ADMET Prediction : Tools like SwissADME assess solubility (LogP ~3.2), metabolic stability (CYP450 interactions), and blood-brain barrier permeability .

Example: Docking studies suggest strong affinity for PI3Kγ due to sulfonyl-morpholine interactions with Lys833 and Asp841 residues .

Q. How to resolve contradictions in reported biological activity data across studies?

- Dose-Response Validation : Re-evaluate IC50 values using standardized assays (e.g., kinase inhibition via ADP-Glo™) .

- Metabolite Screening : LC-MS/MS to identify active metabolites that may contribute to discrepancies in cytotoxicity .

- Cell Line Specificity : Compare activity in isogenic lines (e.g., p53 wild-type vs. null) to assess target dependency .

Case Study: Variability in antiproliferative activity (e.g., IC50 = 0.5–5 µM) may stem from differences in cell membrane transporter expression .

Q. What challenges arise in crystallizing this compound for X-ray diffraction studies?

- Polymorphism : Multiple crystalline forms due to flexible propyl and morpholine groups. Use solvent vapor diffusion with tert-butanol/water mixtures to isolate stable polymorphs .

- Twinned Crystals : Address via SHELXD (dual-space algorithm) for structure solution and refinement with SHELXL .

- Data Resolution : High mosaicity (>0.5°) often requires synchrotron radiation (λ = 0.7–1.0 Å) for sub-Å resolution .

Q. What strategies optimize in vitro activity while minimizing off-target effects?

- Selective Functionalization : Replace the 4-methoxyphenyl group with 3,5-dimethylphenyl to reduce CYP3A4 inhibition .

- Prodrug Design : Introduce ester groups at the 4-position to enhance bioavailability, with enzymatic cleavage in target tissues .

- Co-crystallization Studies : Identify off-target binding sites (e.g., serum albumin) using X-ray crystallography or cryo-EM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.